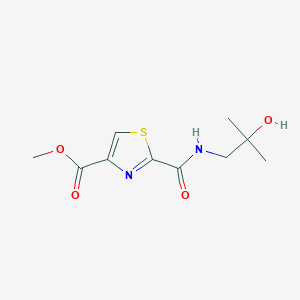

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate

Description

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate is a thiazole-derived compound featuring a methyl carboxylate group at the 4-position and a carbamoyl substituent at the 2-position of the thiazole ring. The carbamoyl group is further substituted with a 2-hydroxy-2-methylpropyl moiety. Such characteristics suggest applications in pharmaceutical intermediates or bioactive molecules, where solubility and target interaction are critical .

Properties

Molecular Formula |

C10H14N2O4S |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

methyl 2-[(2-hydroxy-2-methylpropyl)carbamoyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,15)5-11-7(13)8-12-6(4-17-8)9(14)16-3/h4,15H,5H2,1-3H3,(H,11,13) |

InChI Key |

LRWYSBMHBAJCOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1=NC(=CS1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a thiazole derivative with an isocyanate compound, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in microbial growth, inflammation, or cancer cell proliferation. The thiazole ring plays a crucial role in binding to these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Structural Differences :

- Substituent at Thiazole-2 : A 2-fluorophenyl group replaces the carbamoyl moiety in the target compound.

- Key Functional Groups : Fluorophenyl (electron-withdrawing) and methyl carboxylate.

Implications :

Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum PF 43(1))

Structural Differences :

- Substituent Position : Carbamate groups are attached to the thiazole-5-ylmethyl position, unlike the thiazole-2-carbamoyl group in the target compound.

- Key Functional Groups: Hydroperoxypropyl (compound m) and ethoxycarbonylamino (compound l).

Implications :

- Reactivity : The hydroperoxy group in compound m introduces oxidative instability, making it suitable for prodrug designs where controlled release is required.

- Biological Activity : Positional differences (5-ylmethyl vs. 2-carbamoyl) may alter binding affinities to biological targets, such as enzymes or receptors. These compounds are often intermediates in protease inhibitor synthesis .

EU Patent EP 4,374,877 A2 Compounds

Structural Differences :

- Complexity : The patent compounds feature trifluoromethylpyrimidine, diazaspiro[4.5]decane, and multiple fluorine atoms, creating bulkier and more rigid structures.

- Key Functional Groups : Trifluoromethyl, diazaspiro rings, and carbamoyl linkages.

Implications :

- Target Specificity : The trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes, while the diazaspiro system imposes conformational constraints for selective inhibition.

- Pharmacokinetics : Higher molecular weight and lipophilicity may reduce oral bioavailability compared to the simpler thiazole-carbamoyl scaffold of the target compound .

Data Table: Comparative Analysis

| Compound Name | Substituent at Thiazole-2 | Key Functional Groups | Applications | Stability Considerations |

|---|---|---|---|---|

| Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate | Carbamoyl (2-hydroxy-2-methylpropyl) | Carbamoyl, Methyl carboxylate | Pharmaceutical intermediates, bioactive molecules | Hydroxy group enhances solubility; moderate metabolic stability |

| Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate | 2-fluorophenyl | Fluorophenyl, Methyl carboxylate | APIs, agrochemical intermediates | High oxidative stability; low solubility |

| Thiazol-5-ylmethyl carbamate (m) | N/A (thiazole-5-ylmethyl) | Hydroperoxypropyl, Carbamate | Prodrug intermediates | Oxidative instability requires controlled storage |

| EP 4,374,877 A2 compounds | Complex substituents | Trifluoromethyl, Diazaspiro rings | Enzyme inhibitors, antivirals | High target specificity; reduced bioavailability |

Research Findings and Implications

- Solubility vs. Lipophilicity : The target compound’s hydroxypropyl carbamoyl group balances solubility and lipophilicity, making it preferable for formulations requiring moderate membrane permeability .

- Functional Group Reactivity : Hydroperoxy-containing analogs (e.g., compound m) are less stable but valuable in prodrug strategies, whereas fluorophenyl derivatives prioritize stability for long-term storage .

- Structural Complexity : Bulky substituents in patent compounds enhance target engagement but complicate synthesis and pharmacokinetics, highlighting the trade-offs in drug design .

Biological Activity

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate is a thiazole derivative with notable biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄N₂O₃S and a molecular weight of approximately 258.31 g/mol. It features a thiazole ring, which is known for its biological significance due to the presence of sulfur and nitrogen atoms within its structure. The methyl ester and carbamoyl groups contribute to its reactivity and interaction with biological macromolecules .

Biological Activity

Antiviral Properties

Research indicates that thiazole derivatives often exhibit significant antiviral activity. This compound has shown promise in inhibiting viral replication through mechanisms that may involve enzyme inhibition or modulation of viral pathways .

Anticancer Activity

The compound has been studied for its potential anticancer properties. Thiazole derivatives are known to inhibit specific enzymes involved in cancer progression, suggesting that this compound may also act as a modulator of drug resistance in cancer cells . Preliminary studies indicate that it can bind effectively to protein targets implicated in cancer biology, which could lead to therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with other thiazole-containing compounds. The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structure | Similarity | Biological Activity |

|---|---|---|---|

| Ethyl 2-formylthiazole-4-carboxylate | Structure | 0.91 | Antimicrobial |

| Methyl 2-formylthiazole-4-carboxylate | Structure | 0.88 | Anticancer |

| Ethyl 2-methylthiazole-4-carboxylate | Structure | 0.86 | Antiviral |

| Methyl 4-methylthiazole-2-carboxylate | Structure | 0.83 | Antifungal |

| Ethyl 2-acetylthiazole-4-carboxylate | Structure | 0.82 | Antiparasitic |

This table illustrates the unique aspects of this compound, particularly its specific functional groups that may confer distinct biological activities compared to its analogs .

Studies on the interactions of this compound with biological macromolecules are essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are being employed to investigate these interactions further. Initial findings suggest that the compound may modulate the activity of various proteins involved in disease processes, thereby influencing cellular pathways .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various thiazole derivatives, including this compound. For instance, a study highlighted the structural modifications that enhance the compound's biological properties, demonstrating increased efficacy against specific cancer cell lines . Another study emphasized the potential of thiazole derivatives in overcoming drug resistance in cancer therapies, showcasing their importance in developing new treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.